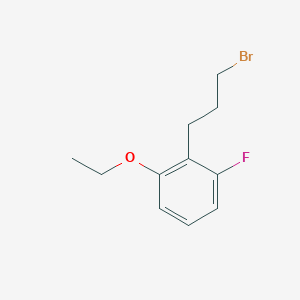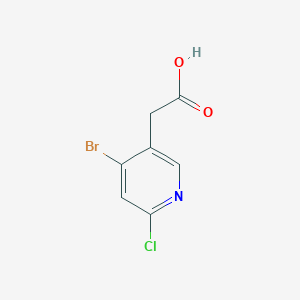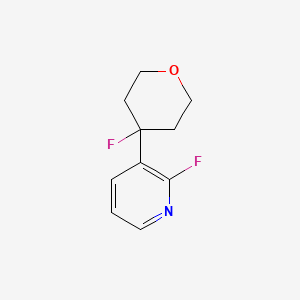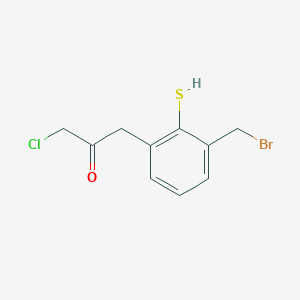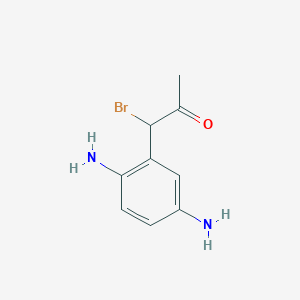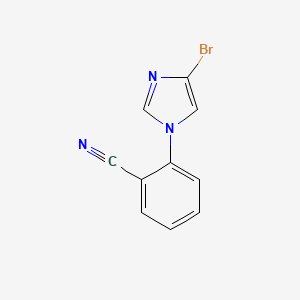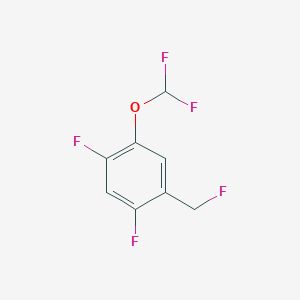
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O and a molecular weight of 212.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to participate in specific interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is difluoromethylation , which can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, where the reaction conditions are optimized for high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined the production process, making it more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Reagents: For introducing electrophilic groups.
Nucleophilic Reagents: For nucleophilic substitution reactions.
Radical Initiators: For radical-mediated reactions.
Metal Catalysts: Such as palladium or nickel, for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while cross-coupling reactions can produce complex aromatic compounds with multiple functional groups.
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorine content.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene involves its ability to interact with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,5-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms and the difluoromethoxy group. This unique structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F5O |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2,4-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2 |
InChI-Schlüssel |
KXHZGHLGCFYGBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1OC(F)F)F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


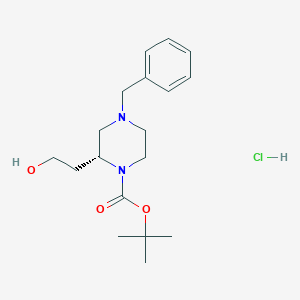
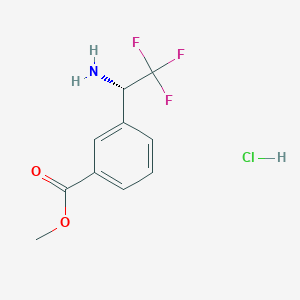

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)


![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)
